molecular formula C19H15N3O2 B2714545 3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene CAS No. 932541-10-1

3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene

Cat. No.: B2714545
CAS No.: 932541-10-1
M. Wt: 317.348
InChI Key: AXGSEUCXSXQCRZ-UHFFFAOYSA-N
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Description

3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a combination of aromatic rings and heteroatoms, which contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core anthracene structure, followed by the introduction of the p-tolyl group and the formation of the dioxa-triaza ring system. Key steps may include:

    Formation of the Anthracene Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of the p-Tolyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the Dioxa-Triaza Ring System:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound could be investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes or as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of heteroatoms in its structure could facilitate hydrogen bonding or other interactions with biological macromolecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds like anthracene and its derivatives share a similar core structure but lack the dioxa-triaza ring system.

    Polycyclic Aromatic Hydrocarbons: Compounds such as naphthalene and phenanthrene are structurally related but do not contain the same functional groups.

Uniqueness

3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene is unique due to its combination of aromatic rings with a dioxa-triaza ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-11-2-4-12(5-3-11)18-14-10-20-15-9-17-16(23-6-7-24-17)8-13(15)19(14)22-21-18/h2-5,8-10H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGSEUCXSXQCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC5=C(C=C43)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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